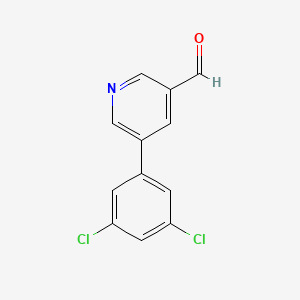
5-(3,5-Dichlorophenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H7Cl2NO and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the purity and structure of 5-(3,5-Dichlorophenyl)nicotinaldehyde?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic and aldehyde proton environments. High-performance liquid chromatography–mass spectrometry (HPLC-MS) can verify molecular weight and purity (>95%). X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation by resolving bond angles and torsional parameters, as demonstrated in analogous nitrophenyl derivatives .
Q. How can researchers design a synthesis route for this compound?
- Methodological Answer : Start with nicotinaldehyde as the core scaffold. Introduce the 3,5-dichlorophenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst and aryl boronic acid. Optimize reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) to enhance yield, as seen in similar dichlorophenyl nicotinamide syntheses . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates with thin-layer chromatography (TLC).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for all procedures due to potential respiratory irritation from aldehyde vapors. Wear nitrile gloves and lab coats to prevent dermal exposure. Store the compound in a desiccator under inert gas (argon/nitrogen) to avoid moisture-induced degradation. Refer to toxicity data from structurally related dichlorophenyl acetamides for risk assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Conduct a systematic review of variables influencing yield:
- Catalyst loading : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) efficiency.
- Solvent polarity : Test DMF vs. THF for coupling reactivity.
- Temperature gradients : Analyze kinetic vs. thermodynamic control.
Use design-of-experiments (DoE) software to model interactions between variables, referencing optimization strategies for nitro-substituted nicotinaldehydes .
Q. What strategies are effective for studying the interaction of this compound with biological macromolecules?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinity with proteins (e.g., kinases). For mechanistic insights, use molecular docking simulations (software: AutoDock Vina) with crystal structures of target enzymes. Validate predictions via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Comparative studies with 6-(4-formylphenyl)nicotinaldehyde derivatives can highlight substituent effects .
Q. How can advanced spectroscopic methods elucidate the compound’s reactivity under varying pH conditions?
- Methodological Answer : Perform UV-Vis spectroscopy in buffered solutions (pH 2–12) to track aldehyde group protonation/deprotonation. Couple with time-resolved Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation during hydrolysis or nucleophilic addition. Compare with nitro-substituted analogs to identify electronic effects of the dichlorophenyl group .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Re-measure physical properties using standardized protocols:
- Melting point : Use a calibrated Kofler hot-stage apparatus.
- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures.
Cross-reference with crystallographic data (e.g., lattice stability in nitro-cinnamic acid derivatives) to explain anomalies .
Q. What validation steps ensure reproducibility in catalytic coupling reactions for this compound?
- Methodological Answer : Document batch-to-batch variability in aryl boronic acid purity via inductively coupled plasma mass spectrometry (ICP-MS). Validate catalyst activity using control reactions with 4-nitrophenyl benchmarks. Publish raw NMR and HPLC data in supplementary materials to enhance transparency, as emphasized in organic chemistry curricula .
Q. Research Design and Innovation
Q. How can computational chemistry aid in predicting novel derivatives of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitution. Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of halogen-substituted analogs. Validate synthetic feasibility with retrosynthetic analysis software (e.g., CAS SciFinder) .
Q. What experimental frameworks support the development of this compound as a probe for indoor surface chemistry studies?
Propriétés
Numéro CAS |
887973-82-2 |
|---|---|
Formule moléculaire |
C12H7Cl2NO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
5-(3,5-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |
Clé InChI |
MEBVHNPIEMMWIU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















